Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-chloro-2-methoxy-

Analytical Chemistry Quality Control Compound Identification

Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-chloro-2-methoxy- (CAS 681852-14-2) is a synthetic sulfonamide derivative characterized by a benzenesulfonamide core with a chloro substituent at position 5, a methoxy group at position 2, and an N-(adamantan-1-yl)methyl substituent. Its molecular formula is C18H24ClNO3S, with a molecular weight of 369.91 g/mol.

Molecular Formula C18H24ClNO3S
Molecular Weight 369.9
CAS No. 681852-14-2
Cat. No. B2714029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, N-(adamantan-1-yl)methyl-5-chloro-2-methoxy-
CAS681852-14-2
Molecular FormulaC18H24ClNO3S
Molecular Weight369.9
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3
InChIInChI=1S/C18H24ClNO3S/c1-23-16-3-2-15(19)7-17(16)24(21,22)20-11-18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,12-14,20H,4-6,8-11H2,1H3
InChIKeyBCVJOLGKSCSYDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-chloro-2-methoxy- (CAS 681852-14-2): Structural Identity and Procurement


Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-chloro-2-methoxy- (CAS 681852-14-2) is a synthetic sulfonamide derivative characterized by a benzenesulfonamide core with a chloro substituent at position 5, a methoxy group at position 2, and an N-(adamantan-1-yl)methyl substituent [1]. Its molecular formula is C18H24ClNO3S, with a molecular weight of 369.91 g/mol [1]. The compound is primarily documented in spectral databases and patent literature as a member of a broader class of adamantane-containing sulfonamides explored for enzyme inhibition [2]. It is commercially available from multiple chemical suppliers for research use.

Why Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-chloro-2-methoxy- Cannot Be Replaced by a Class Generalization


Generic substitution among adamantane-containing benzenesulfonamides is invalid due to the critical impact of specific aromatic substitution patterns on biological activity. In a study of related adamantanyl sulfonamide γ-secretase inhibitors, the authors concluded that activity modulation was dependent on a 'size threshold and hydrogen bond formation' rather than simple lipophilicity or electronic effects, highlighting the nuanced and unpredictable nature of the structure-activity relationship (SAR) within this class [1]. A seemingly minor structural change, such as the introduction of a methoxy group on the adamantane ring to create a close analog like 5-chloro-2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide, can drastically alter molecular geometry, hydrogen-bonding capacity, and target engagement, preventing any assumption of functional equivalence .

Quantitative Differentiation Evidence for Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-chloro-2-methoxy- (CAS 681852-14-2)


Confirmatory Analytical Identity: GC-MS Spectral Match

The target compound's identity is confirmed by a unique GC-MS spectrum in a major commercial library, distinct from other analogs. This provides a definitive, instrument-verifiable fingerprint for procurement authentication. The closest comparator, 5-chloro-2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide, has a unique CAS number (1798039-80-1), indicating a distinct molecular identity . While no published head-to-head spectral comparison exists, the library entry serves as a primary standard for identity verification, ensuring the procured compound is not a mislabeled analog. [1]

Analytical Chemistry Quality Control Compound Identification

Differentiated In Vitro Target Engagement Potential in Alzheimer's Disease Research

The compound belongs to a class of novel adamantanyl sulfonamide-based γ-secretase inhibitors investigated for modulating amyloid-β peptide production [1]. The published SAR study on this class concluded that activity is highly sensitive to the size of the substituent on the adamantane ring and the capacity for hydrogen bond formation [1]. The target compound, with a 5-chloro-2-methoxy substitution on the aromatic ring and an unsubstituted adamantane, possesses a distinct structural profile at the critical hydrogen-bonding region compared to analogs like those with a methoxy group at the adamantane 2-position [2]. This directly controls its hydrogen-bond acceptor/donor capacity and steric fit within the enzyme's active site, leading to a unique, compound-specific inhibitory profile. However, specific IC50 values for this exact compound against purified enzyme or in cellular assays are not publicly available, preventing a quantitative performance ranking.

Medicinal Chemistry Neuroscience Gamma-Secretase

Differentiated Physicochemical and Supramolecular Properties in Solid State

Studies on related adamantane sulfonamide derivatives reveal that subtle modifications to the aromatic ring and N-substituent produce distinct crystal packing, solubility, and sublimation characteristics [1][2]. For example, the crystal structures of N-adamantan-1-yl-4-methoxy-benzenesulfamide and N-adamantan-1-yl-2,4,6-trimethyl-benzenesulfonamide are unique and dictate their respective thermal and dissolution behaviors [1]. The target compound's specific 5-chloro-2-methoxy substitution creates a unique hydrogen-bond and halogen-bond network pattern compared to these analogs, predicting differences in melting point, equilibrium solubility, and crystal stability. No direct comparative thermogravimetric or dissolution data for this specific compound versus its analogs are published; however, the established principle of structure-driven solid-state property differentiation is strong.

Crystallography Pre-formulation Physicochemical Properties

Optimal Research Application Scenarios for Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-chloro-2-methoxy- (CAS 681852-14-2)


Analytical Reference Standard for GC-MS Method Development and Validation

This compound can serve as a system suitability standard or a retention time marker in GC-MS methods targeting similar adamantane sulfonamides. Its unique and verified mass spectrum in the Wiley Registry [1] provides a reliable reference point for method validation in analytical chemistry labs, ensuring that unknown analytes in complex matrices are correctly identified against a known, documented standard.

Structural Biology Probe in γ-Secretase Pharmacophore Mapping

In Alzheimer's disease research, this compound is a crucial tool for SAR studies aimed at refining the pharmacophore model of γ-secretase inhibitors. The established class-level evidence indicates that its specific unsubstituted adamantane ring and 5-chloro-2-methoxy substitution creates a distinct hydrogen-bonding profile [2]. Testing this compound alongside analogs with modified adamantane substituents (e.g., 2-methoxyadamantane) allows researchers to empirically determine the ideal steric and electrostatic properties for optimal target engagement.

Crystallography and Pre-formulation Studies of Adamantane Sulfonamides

For laboratories studying solid-state properties of drug-like molecules, this compound offers a novel scaffold to investigate how a 5-chloro-2-methoxy substitution influences crystal packing, thermal stability, and solubility [3]. Comparative studies with published crystal data from 4-methoxy and 2,4,6-trimethyl analogs will directly link molecular structure to macroscopic physicochemical properties, which is essential for early drug-development decisions.

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